4-Methyl-piperidin-3-one

Description

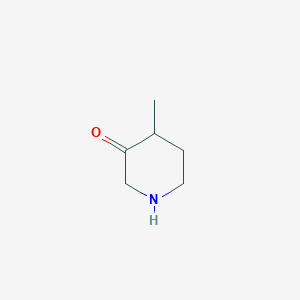

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-2-3-7-4-6(5)8/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNFGZAIYRBSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Methyl Piperidin 3 One

Chemical Transformations at the Carbonyl Group

The ketone functionality at the 3-position is a key site for a variety of chemical reactions typical of carbonyl compounds. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

Nucleophilic Addition Reactions to the Ketone Functionality

The electrophilic carbon atom of the carbonyl group in 4-methyl-piperidin-3-one and its derivatives is susceptible to attack by various nucleophiles. These reactions are fundamental to building molecular complexity from the piperidone scaffold.

A key example is reductive amination, where the carbonyl group is converted into an amine. For instance, 1-Benzyl-4-methylpiperidin-3-one undergoes reductive amination with methanolic methylamine (B109427). This reaction proceeds via the initial formation of an iminium intermediate, which is then reduced by a hydride source like sodium borohydride (B1222165). A specific application of this is the reaction with methanolic methylamine in the presence of Titanium(IV) isopropoxide, followed by reduction with sodium borohydride, to produce (1-Benzyl-4-methylpiperidin-3-yl)-methylamine.

Analogous reactions with N-acyliminium ions, which are structurally related to the protonated ketone, demonstrate the susceptibility of the C=N bond to nucleophilic attack. These ions, generated from N-Boc-protected piperidine (B6355638) precursors, react with a variety of nucleophiles, including organoaluminum, organozinc, and organotin reagents, to yield disubstituted piperidine derivatives with high diastereoselectivity.

Table 1: Diastereoselective Nucleophilic Addition to an N-Acyliminium Ion Derived from a Piperidine Precursor

| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | Me3Al | trans-1-(tert-butoxycarbonyl)-2-methyl-4-phenylpiperidine | 72 | <1:99 |

| 2 | Et2Zn | trans-1-(tert-butoxycarbonyl)-2-ethyl-4-phenylpiperidine | 81 | <1:99 |

| 3 | Allyltributylstannane | trans-1-(tert-butoxycarbonyl)-2-allyl-4-phenylpiperidine | 95 | <1:99 |

Condensation Reactions Involving the Carbonyl (e.g., Aldol (B89426) Condensation)

The presence of alpha-hydrogens adjacent to the carbonyl group allows this compound derivatives to participate in base- or acid-catalyzed condensation reactions. The Claisen-Schmidt condensation, a type of aldol condensation, is commonly used to synthesize α,β-unsaturated ketones from piperidones and aldehydes.

For example, N-methyl-4-piperidone, a closely related compound, reacts with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) and a solvent such as ethanol. This reaction typically forms 3,5-bis(benzylidene) derivatives, where both carbons alpha to the carbonyl group have reacted. These reactions are valuable for creating compounds with extended conjugation.

Table 2: Synthesis of N-methyl-4-piperidone Curcumin Analogues via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 (Aldehyde) | Product | Yield (%) |

|---|---|---|---|

| N-methyl-4-piperidone | 2-chlorobenzaldehyde | N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidone | 39 |

| N-methyl-4-piperidone | 3-bromobenzaldehyde | N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidone | 66 |

| N-methyl-4-piperidone | 4-chlorobenzaldehyde | N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidone | 40 |

Another important condensation is the Mannich reaction. A series of 2,6-diaryl-3-methyl-4-piperidones can be synthesized through the condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate. This multicomponent reaction efficiently constructs the substituted piperidone ring system.

Formation of Imines, Oximes, and Related Nitrogen Derivatives

The carbonyl group of this compound readily reacts with primary amines and their derivatives to form a variety of compounds containing a carbon-nitrogen double bond. The most common method for imine synthesis involves the condensation of a carbonyl compound with an amine, which proceeds via a nucleophilic addition followed by dehydration.

The formation of oximes is a characteristic reaction of piperidones. Derivatives of 3-methyl-4-piperidone react with hydroxylamine (B1172632) hydrochloride to yield the corresponding oximes. For example, 2,6-diaryl-3-methyl-4-piperidones are converted to their oxime derivatives by treatment with hydroxylamine hydrochloride, often in the presence of a weak base like pyridine (B92270) or sodium acetate. Similarly, reaction with thiosemicarbazide (B42300) yields thiosemicarbazones. These reactions demonstrate the ketone's ability to condense with nitrogen nucleophiles to form stable C=N bonded products.

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine nitrogen in the this compound ring is a nucleophilic center and a site of basicity. Its lone pair of electrons can participate in bond formation with various electrophiles.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation involves the reaction of the piperidine with an alkyl halide or other alkylating agent, often in the presence of a base to neutralize the acid formed. For example, the nitrogen atom of 3-Amino-4-methylpyridine can be quaternized using benzyl (B1604629) halide as part of a multi-step synthesis. The

Electrophilic and Nucleophilic Reactions on the Piperidone Ring System

The piperidone ring of this compound possesses both nucleophilic and electrophilic centers. The nitrogen atom of the secondary amine has a lone pair of electrons, rendering it nucleophilic and basic. The carbonyl group, on the other hand, imparts electrophilicity to the C-3 carbon and acidity to the α-protons at the C-2 and C-4 positions.

The nitrogen atom readily reacts with electrophiles. For instance, it can be alkylated to form N-substituted derivatives. A common example is the reaction with benzyl halides to produce N-benzyl-4-methyl-piperidin-3-one, a frequently used intermediate in pharmaceutical synthesis.

The α-carbons to the ketone (C-2 and C-4) can be deprotonated by a suitable base to form an enolate. 182.160.97masterorganicchemistry.compitt.edu This enolate is a potent nucleophile and can react with various electrophiles, primarily at the C-2 position due to the steric hindrance at the C-4 position by the methyl group. This reactivity is fundamental for the introduction of substituents at the α-position. Alkylation experiments on related 1-substituted-4-piperidones have been described, leading to the formation of 3-acetonyl-4-piperidones. rsc.org

The carbonyl carbon itself is an electrophilic center and is susceptible to nucleophilic attack. This is exemplified by reactions such as the formation of Schiff bases with primary amines. For instance, the condensation of 1-benzyl-3-methyl-4-piperidone (B123424) with aniline (B41778) is a key step in the synthesis of certain fentanyl analogs. dtic.mil

Reduction of Ring Functional Groups

The functional groups within the this compound ring, namely the ketone, can be selectively reduced to introduce new functionalities and stereocenters.

The ketone at the C-3 position can be readily reduced to a secondary alcohol, yielding 4-methyl-piperidin-3-ol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction.

Stereoselective reduction of the carbonyl group is of significant interest as it allows for the synthesis of specific diastereomers of 4-methyl-3-hydroxypiperidine. The use of bulky hydride reducing agents, such as L-Selectride, can lead to the preferential formation of one diastereomer by attacking the carbonyl from the less sterically hindered face. dtic.mil For example, the reduction of N-methyl-3-phenyl-4-piperidone with sodium borohydride at low temperatures in the presence of an acid can yield the trans-isomer with high selectivity. google.com

Furthermore, enzymatic reductions offer a green and highly stereoselective alternative. For instance, the reduction of N-protected 3-oxo-piperidine-4-carboxylates using baker's yeast has been shown to produce the corresponding hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk This highlights the potential for creating optically active 4-methyl-3-hydroxypiperidine derivatives.

Enone derivatives of this compound can be prepared, for instance, through condensation reactions of the α-methylene group (C-2) with aldehydes. nih.govderpharmachemica.com These α,β-unsaturated ketones present multiple sites for reduction. The reduction of these enone systems can be controlled to selectively reduce either the carbon-carbon double bond or the carbonyl group, or both.

Catalytic hydrogenation is a common method for the reduction of the double bond. For example, palladium-catalyzed hydrogenation of 2,3-dihydro-4-pyridones, which are related enone structures, can lead to the corresponding piperidines. rsc.org The conditions of the hydrogenation can influence the outcome; under neutral conditions, the 4-hydroxy piperidine may be formed, while acidic conditions can favor deoxygenation to yield the piperidine. rsc.org

Selective reduction of the carbonyl group in the presence of the double bond can be achieved using specific reagents like sodium borohydride under Luche conditions (CeCl₃·7H₂O, NaBH₄), which favors 1,2-reduction of the ketone.

Derivatization Strategies for Structural Modification and Functionalization

The presence of both a ketone and a secondary amine allows for a multitude of derivatization strategies to modify the structure and functionality of this compound.

The existing functional groups can be converted into a variety of other functionalities. The ketone can be transformed into an oxime by reaction with hydroxylamine, or into a hydrazone with hydrazine (B178648) derivatives. These conversions are often used to introduce different reactive handles or to prepare precursors for further transformations.

The secondary amine is highly versatile. It can be acylated with acid chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to produce sulfonamides. These reactions are often employed to protect the nitrogen atom or to modulate the biological activity of the resulting derivatives. The Fmoc group, for instance, can be removed using 4-methylpiperidine (B120128) in solid-phase peptide synthesis. scielo.org.mx

One of the most powerful strategies for structural modification involves the elongation of side chains, primarily through reactions at the α-carbon to the ketone. As mentioned, the formation of an enolate allows for the alkylation of the C-2 position. 182.160.97masterorganicchemistry.comrsc.org This enables the introduction of a wide range of alkyl, aryl, or other functionalized side chains. The reaction of the lithium enolate of 1-methyl-2-piperidone with alkyl iodides proceeds in high yield. cdnsciencepub.com

Furthermore, the ketone functionality can serve as a handle for chain elongation through reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, which can then be further functionalized.

The nitrogen atom can also be a point for side-chain elongation. Reductive amination of the ketone with an amino-functionalized side chain, followed by N-alkylation, can build complex structures. acs.org Additionally, rhodium-catalyzed C-H functionalization has been used for the site-selective introduction of arylacetate groups at various positions on the piperidine ring, offering a modern approach to side-chain installation. nih.govnih.gov

Structural Elucidation and Theoretical Investigations of 4 Methyl Piperidin 3 One and Its Derivatives

Conformational Analysis of the Piperidone Ring System

The conformational landscape of the piperidine (B6355638) ring is a well-studied area of stereochemistry. The introduction of substituents and heteroatoms significantly influences the ring's preferred geometry.

The piperidin-3-one (B1582230) ring, like cyclohexane (B81311), predominantly adopts a non-planar, puckered conformation to alleviate angular and torsional strain. The most stable and widely recognized conformation is the chair form. Other higher-energy conformations, such as the boat and twist-boat, also exist but are generally less populated at equilibrium.

In 4-Methyl-piperidin-3-one, the piperidone ring is expected to exist primarily in two rapidly interconverting chair conformations. In these conformations, the substituents can occupy either axial or equatorial positions. The presence of the sp²-hybridized carbonyl carbon at the C3 position induces a slight flattening of the ring in that region compared to a standard piperidine ring. The equilibrium between these conformers is dictated by the steric and electronic interactions of the substituents with the ring.

Equatorial Conformer: When the methyl group is in the equatorial position, it is directed away from the bulk of the ring, minimizing steric hindrance. Specifically, it avoids unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C2 and C6 positions. This conformation is generally considered to be the more stable of the two.

Axial Conformer: In the axial orientation, the methyl group experiences significant steric repulsion from the axial hydrogens on the same side of the ring. This steric strain, known as 1,3-diaxial interaction, destabilizes this conformer relative to the equatorial conformer.

Therefore, the conformational equilibrium for this compound is heavily skewed towards the chair conformation where the C4-methyl group occupies the equatorial position. The energy difference between the equatorial and axial conformers is a key factor in determining the conformational population at a given temperature.

| Conformer | Methyl Group Position | Key Steric Interactions | Relative Stability |

|---|---|---|---|

| Chair 1 | Equatorial | Minimal steric strain | More Stable |

| Chair 2 | Axial | 1,3-diaxial interactions with axial hydrogens | Less Stable |

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the structural and electronic properties of molecules, providing insights that complement experimental data. researchgate.net

DFT methods are widely used to study piperidine-containing compounds due to their accuracy in predicting molecular geometries and vibrational frequencies. researchgate.net Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been shown to provide reliable results that are in good agreement with experimental findings for similar heterocyclic systems. researchgate.netresearchgate.netnih.gov

Geometry optimization using DFT allows for the determination of the lowest energy structure of a molecule. For this compound, these calculations confirm that the chair conformation with an equatorial methyl group is the global minimum on the potential energy surface. DFT provides precise predictions of bond lengths, bond angles, and dihedral angles that characterize this stable conformation. iucr.org An overlay of a DFT-optimized structure with an experimentally determined crystal structure typically shows a very good agreement. iucr.org

The optimized geometry reveals the extent of ring puckering and the precise orientation of the substituents. For instance, the calculations can quantify the slight flattening of the piperidone ring near the C3-carbonyl group due to the sp² hybridization.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length | C3=O | ~1.22 Å |

| Bond Length | C2-N1 | ~1.46 Å |

| Bond Length | C4-C(Methyl) | ~1.53 Å |

| Bond Angle | C2-C3-C4 | ~117° |

| Bond Angle | C3-C4-C5 | ~112° |

| Dihedral Angle | C6-N1-C2-C3 | ~ -55° |

Note: The values in Table 2 are illustrative and representative of typical DFT calculations for substituted piperidones.

DFT calculations are highly effective in simulating the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the fundamental vibrational modes. biointerfaceresearch.com These theoretical spectra serve as a powerful aid in the assignment of experimental spectral bands. ripublication.com

It is a common practice to scale the calculated vibrational frequencies by a scaling factor to correct for anharmonicity and the approximations inherent in the theoretical method, leading to better agreement with experimental data. biointerfaceresearch.com The analysis of the simulated spectra for this compound allows for the unambiguous assignment of characteristic vibrational modes. Key vibrations include:

C=O Stretching: A strong, characteristic band in the FT-IR spectrum, typically appearing around 1715-1730 cm⁻¹.

N-H Stretching: A moderate band in the 3300-3500 cm⁻¹ region for the secondary amine.

C-H Stretching: Bands corresponding to the methyl and methylene (B1212753) groups are found in the 2800-3000 cm⁻¹ range.

C-N Stretching: Vibrations associated with the C-N bonds of the piperidine ring.

The potential energy distribution (PED) analysis, often performed in conjunction with these calculations, provides a quantitative measure of the contribution of individual internal coordinates to each normal mode, facilitating a detailed and accurate assignment of the vibrational bands. nih.govbiointerfaceresearch.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity (IR) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3350 | Medium | Stretching of the N-H bond |

| C-H Stretch (Methyl) | ~2960 | Medium | Asymmetric stretching of C-H in CH₃ |

| C-H Stretch (Methylene) | ~2925 | Medium | Asymmetric stretching of C-H in CH₂ |

| C=O Stretch | ~1720 | Strong | Stretching of the carbonyl group |

| CH₂ Scissoring | ~1450 | Medium | Bending of CH₂ groups |

| C-N Stretch | ~1180 | Medium-Strong | Stretching of C-N bonds in the ring |

Note: The data in Table 3 is representative of typical results obtained from DFT-based spectral simulations of related piperidone compounds.

Density Functional Theory (DFT) Applications

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, polarizability, and chemical reactivity. nih.govwikipedia.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. nih.gov For piperidinone derivatives, the HOMO is typically localized on the nitrogen atom and parts of the ring, while the LUMO is often centered around the carbonyl group.

In computational studies of various piperidinone derivatives, Density Functional Theory (DFT) calculations, often using the B3LYP functional, are employed to determine the energies of these frontier orbitals. For instance, analysis of compounds like 3-methyl-2,6-diphenylpiperidin-4-one (MDPO) reveals that the charge transfer occurring within the molecule contributes to its stability, which is reflected in the HOMO-LUMO energy gap. researchgate.net Similarly, studies on other complex piperidine derivatives show how substituent groups can influence the energy levels of these orbitals. researchgate.netresearchgate.net The energy gap is also a key factor in understanding the electronic absorption spectra of these molecules.

Table 1: Representative Frontier Molecular Orbital Energies for a Piperidinone Derivative Data derived from theoretical studies on related structures.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 5.0 to 7.0 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.nettandfonline.com The MESP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation. Red or yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are favorable for nucleophilic attack. researchgate.net

For a molecule like this compound, the MESP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This site is the primary center for electrophilic interactions. Conversely, regions of positive potential (blue) would be located around the hydrogen atom attached to the nitrogen (N-H) and the hydrogen atoms of the methyl group. These sites are susceptible to nucleophilic attack. MESP analysis is instrumental in understanding hydrogen bonding and other non-covalent interactions that govern the molecule's behavior in a biological or chemical system. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding structure of a molecule. It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals, allowing for the study of intramolecular and intermolecular interactions. researchgate.netuba.ar A key aspect of NBO analysis is the examination of charge delocalization, which it quantifies through second-order perturbation theory. orientjchem.org This analysis reveals stabilizing interactions that occur when charge is transferred from a filled donor NBO (a bonding orbital or a lone pair) to an empty acceptor NBO (an anti-bonding orbital). uba.arorientjchem.org

In piperidinone derivatives, significant stabilizing interactions are often observed. For example, in 1-Methyl 2,6-diphenyl piperidin-4-one, NBO analysis has been used to identify key hyperconjugative interactions. orientjchem.org These include the delocalization of electron density from the lone pair of the nitrogen atom to the anti-bonding orbitals of adjacent C-C and C-H bonds. The energy of these interactions, denoted as E(2), indicates the strength of the charge transfer. Such interactions are crucial for the conformational stability of the piperidine ring. researchgate.netorientjchem.org

Table 2: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in a Piperidinone Derivative Illustrative data based on NBO analysis of related compounds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ*(C-C) | 3.5 - 5.0 |

| LP (O) | σ*(C-C) | 1.0 - 2.5 |

Mulliken and Other Charge Distribution Analyses

Understanding the distribution of atomic charges within a molecule is essential for explaining its dipole moment, electronic structure, and reactivity. niscpr.res.in Mulliken population analysis is a common method for calculating partial atomic charges based on the contribution of atomic orbitals to the molecular orbitals. uni-muenchen.destackexchange.com However, it is well-documented that Mulliken charges can be highly dependent on the basis set used in the calculation, and more robust methods are often preferred for quantitative analysis. stackexchange.com

Despite its limitations, Mulliken analysis provides a qualitative picture of charge distribution. researchgate.net In this compound, it is expected that the highly electronegative oxygen and nitrogen atoms would bear negative partial charges, while the carbon atom of the carbonyl group would have a significant positive charge. Hydrogen atoms are generally positive. Studies on similar piperidinone derivatives using DFT calculations confirm this general pattern. tandfonline.comniscpr.res.in More advanced methods, such as those based on Natural Population Analysis (NPA) from NBO theory, often provide more reliable and less basis-set-dependent charge values. stackexchange.com

Table 3: Calculated Mulliken Atomic Charges for Key Atoms in a Piperidinone Ring System Representative values from theoretical calculations on analogous structures.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.3 to +0.5 |

| Carbonyl Oxygen (C=O) | -0.4 to -0.6 |

| Nitrogen (N) | -0.3 to -0.5 |

Prediction of Global and Local Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical reactivity descriptors. frontiersin.org These descriptors can be global, applying to the molecule as a whole, or local, identifying specific reactive sites.

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). They include:

Chemical Potential (μ): A measure of the tendency of electrons to escape from the system. (μ ≈ (E_HOMO + E_LUMO) / 2) niscpr.res.in

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. (η ≈ (E_LUMO - E_HOMO) / 2) nih.gov Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η)

Local reactivity is often described using Fukui functions , which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. frontiersin.org These functions help to identify the most nucleophilic (prone to electrophilic attack) and electrophilic (prone to nucleophilic attack) sites within the molecule with greater precision than MESP maps alone. frontiersin.org

Table 4: Global Reactivity Descriptors for a Piperidinone Derivative Calculated values based on typical HOMO/LUMO energies.

| Descriptor | Typical Value |

|---|---|

| Chemical Potential (μ) | -3.5 to -4.5 eV |

| Chemical Hardness (η) | 2.5 to 3.5 eV |

Ab Initio and Semi-Empirical Methods (e.g., Hartree-Fock)

Quantum chemical calculations for molecules like this compound can be performed using various levels of theory. Ab initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) are the most common. researchgate.net

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While useful, HF systematically neglects electron correlation, which can affect the accuracy of the results. researchgate.net

DFT methods, particularly those using hybrid functionals like B3LYP, have become the standard for many computational studies. These methods include a portion of electron correlation, often leading to results that are in better agreement with experimental data for properties like molecular geometry and vibrational frequencies. researchgate.net For instance, studies on 4-methylpiperidine (B120128) have shown that DFT (B3LYP) calculations provide superior results for vibrational frequencies compared to HF. researchgate.net These methods, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are routinely used to calculate the electronic properties, molecular orbitals, and reactivity descriptors discussed in the preceding sections. researchgate.nettandfonline.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. researchgate.net MD simulations model the movement of atoms and molecules by numerically solving Newton's equations of motion. frontiersin.org This approach provides insight into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. researchgate.netrsc.org

For piperidine-based compounds, MD simulations are particularly valuable in the context of drug design. rsc.org They can be used to explore how a ligand like a this compound derivative binds to the active site of a protein, revealing key interactions and the stability of the complex over time. rsc.orgnih.gov These simulations can elucidate the specific amino acid residues that interact with the ligand and the role of water molecules in the binding pocket. rsc.org This information is critical for understanding the molecule's mechanism of action and for designing new derivatives with improved affinity and selectivity. researchgate.netnih.gov

Prediction and Verification of Stereochemical Outcomes

The prediction and subsequent verification of stereochemical outcomes are critical in the synthesis and characterization of this compound derivatives. The stereochemistry of the piperidine ring and its substituents profoundly influences the molecule's biological activity and physicochemical properties. Researchers employ a combination of computational modeling and spectroscopic analysis to predict and confirm the three-dimensional arrangement of these compounds.

Theoretical calculations, including Density Functional Theory (DFT) and molecular mechanics, serve as powerful predictive tools. For instance, DFT studies have been used to reveal the preferred conformation of piperidone rings in derivatives, such as the distorted boat conformation found in certain 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones doi.org. Molecular mechanics calculations using specific force fields, like COSMIC, can quantitatively predict the conformational energies of both the free base and protonated forms of substituted piperidines nih.gov. These computational methods help in understanding the stability of various conformers, such as chair, boat, or twist-boat forms, which is dictated by the steric and electronic effects of the substituents.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the experimental verification of these predictions. In studies of substituted piperidin-4-one oxime ethers, ¹H and ¹³C NMR spectra were used to elucidate the relative stereochemistry nih.govresearchgate.net. For example, the orientation of the N-O bond of the oxime ether moiety relative to the adjacent C-5 position (E/Z isomerism) was deduced from chemical shift data nih.govresearchgate.net. Furthermore, NMR analysis can distinguish between different ring conformations. It has been observed that sterically less hindered derivatives, such as those with methyl groups at C-3 but not C-5, tend to adopt a chair conformation nih.govresearchgate.net. Conversely, increased steric hindrance from substituents at both C-3 and C-5 can force the ring into a higher-energy twist-boat conformation to alleviate steric strain nih.govresearchgate.net.

The table below summarizes the relationship between substitution patterns and preferred conformations in a series of piperidin-4-one oxime ethers as determined by NMR spectroscopy nih.gov.

| Substituent Pattern (C-3, C-5) | Preferred Conformation |

| H, H | Chair |

| Me, H | Chair |

| Me, Me | Twist-boat |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Studies

X-ray crystallography stands as the most definitive method for the unambiguous determination of molecular structure, providing precise information on bond lengths, bond angles, and torsional angles. It is the gold standard for establishing the absolute configuration of chiral centers and for detailed analysis of the conformation of molecules in the solid state thieme-connect.despringernature.com.

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of anomalous scattering mit.edu. This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). Modern diffractometers and computational methods have advanced to the point where the absolute configuration can often be determined with confidence even for molecules containing only light atoms, such as oxygen, provided that high-quality crystals are available mit.edu.

In the study of this compound derivatives, single-crystal X-ray diffraction has been instrumental. For example, the crystal structure of (E)-ethyl 2-(1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarboxylate revealed that the piperidone ring adopts a distorted boat conformation doi.org. This analysis provided unequivocal evidence of the solid-state structure, confirming the E-configuration about the hydrazone moiety and detailing the precise spatial arrangement of the various substituents doi.org. Such studies provide a static snapshot of the molecule, which complements the dynamic conformational information obtained from solution-state NMR studies.

Crystallographic analysis provides detailed data about the unit cell and atomic positions, which can be used to generate a three-dimensional model of the molecule. The data for a chiral piperidine derivative, (3S,2S)-methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate, illustrates the precision of this technique in defining absolute stereochemistry nih.gov.

The table below presents key crystallographic data for a representative piperidine derivative, demonstrating the level of detail obtained from a single-crystal X-ray diffraction experiment nih.gov.

| Parameter | Value |

| Chemical Formula | C₂₂H₂₄N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.023 |

| b (Å) | 11.615 |

| c (Å) | 18.937 |

| Volume (ų) | 1984.6 |

| Z | 4 |

The results from X-ray crystallography are crucial for validating stereochemical assignments made by other methods and for understanding the specific intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. A review of various piperidin-4-one crystal structures shows that while many adopt a chair conformation, others are found in distorted boat or twist-boat conformations depending on the substitution pattern chemrevlett.com.

Based on a thorough review of available scientific literature, there is insufficient information to generate a detailed article on "this compound" that adheres to the specific and extensive outline provided. The requested sections and subsections—covering chiral pool applications, its use as a precursor in the total synthesis of various natural products like alkaloids, and as an intermediate for complex heterocyclic systems such as spirocyclic compounds, quinolizidine derivatives, and annulated rings—require in-depth research findings that are not present in the public domain for this particular compound.

Research has been conducted on related piperidone structures, but the strict requirement to focus solely on this compound prevents the inclusion of information on these analogs.

The only significant finding is a method for its synthesis. An iron-catalyzed intramolecular tandem isomerization-aldolization process has been described for the synthesis of 4-methyl-3-piperidone. iosrjournals.org This reaction creates the piperidone ring structure through a sequence of isomerization and aldol (B89426) condensation steps, catalyzed by an iron complex. iosrjournals.org However, the literature found does not extend to the specific applications outlined in the request.

Without dedicated research on the utility of this compound as a versatile building block in the specified areas of organic synthesis, providing a scientifically accurate and comprehensive article that meets the prompt's requirements is not possible.

4 Methyl Piperidin 3 One As a Versatile Synthetic Building Block and Intermediate

Contribution to the Design and Synthesis of Chemically Diverse Libraries

The inherent structural features of 4-Methyl-piperidin-3-one, namely the reactive ketone functionality, the secondary amine, and the strategically positioned methyl group, provide a rich platform for the synthesis of chemically diverse libraries. These features allow for a range of chemical transformations, enabling the introduction of various functional groups and the exploration of different conformational spaces. This versatility is crucial for generating libraries of compounds with a broad spectrum of physicochemical properties and potential biological activities.

Scaffold-Based Library Generation for Chemical Exploration

The utility of this compound as a scaffold for library generation is exemplified by its application in various synthetic strategies, including multi-component reactions and the synthesis of spirocyclic systems. These approaches leverage the reactivity of the ketone and the amine to introduce skeletal diversity and complexity in a controlled and efficient manner.

One notable application involves the use of this compound in multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. For instance, the piperidone scaffold can participate in reactions that generate a diverse set of poly-substituted piperidine (B6355638) derivatives. The selection of different reaction partners in these multi-component reactions directly translates to a high degree of structural diversity in the resulting library.

Furthermore, the ketone at the 3-position serves as a convenient handle for the construction of spirocyclic systems, where two rings share a single atom. This is a particularly attractive strategy in medicinal chemistry as it introduces conformational rigidity and novel three-dimensional shapes, which can lead to improved binding affinity and selectivity for biological targets. By reacting this compound with various bifunctional reagents, libraries of spiro-piperidones can be generated, each with unique spatial arrangements of substituents.

The generation of a virtual library of 3D fragments from regio- and diastereoisomers of methyl-substituted pipecolinates highlights the importance of stereochemistry in creating chemical diversity. While not directly starting from this compound, this research underscores the principle that stereochemical diversity, which can be accessed from chiral piperidine scaffolds, is a critical component of exploring chemical space for fragment-based drug discovery. nih.gov

The following table summarizes the key diversification points of the this compound scaffold and the types of chemical transformations that can be employed to generate diverse libraries.

| Diversification Point | Reaction Type | Potential Modifications | Resulting Structural Diversity |

| N1-Position (Amine) | Acylation, Alkylation, Reductive Amination, Sulfonylation | Introduction of various alkyl, aryl, acyl, and sulfonyl groups. | Modulates polarity, lipophilicity, and hydrogen bonding capacity. |

| C2-Position (α-to-Amine) | Not directly functionalized in the parent scaffold | Can be functionalized in derivatives. | Access to substituted piperidines. |

| C3-Position (Ketone) | Knoevenagel condensation, Wittig reaction, Aldol (B89426) condensation, Reductive amination, Spirocyclization | Introduction of exocyclic double bonds, various carbon substituents, and spirocyclic systems. | Significant alteration of the core scaffold, introduction of rigidity and 3D complexity. |

| C4-Position (Methyl Group) | Not a primary point of diversification | Influences the stereochemistry of reactions at adjacent centers. | Provides a fixed point of reference and can influence conformational preferences. |

| C5-Position (Methylene) | Not directly functionalized in the parent scaffold | Can be functionalized in derivatives. | Access to further substituted piperidines. |

| C6-Position (Methylene) | Not directly functionalized in the parent scaffold | Can be functionalized in derivatives. | Access to further substituted piperidines. |

Table 1: Diversification Strategies for the this compound Scaffold

The systematic application of these reactions to the this compound core allows for the creation of large and diverse libraries of compounds. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds for further development in drug discovery programs. The strategic use of this versatile building block significantly contributes to the expansion of accessible chemical space and enhances the probability of discovering new molecules with desired biological functions.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 4-Methyl-piperidin-3-one derivatives, and how should data interpretation protocols be prioritized?

- Methodological Answer : Use a combination of IR spectroscopy (to identify functional groups like ketones and amines) and mass spectrometry (to determine molecular weight and fragmentation patterns). Cross-reference spectral data with databases such as NIST Chemistry WebBook for validation . For novel derivatives, compare experimental data with computational predictions (e.g., ChemDraw or Reaxys) and consult literature via SciFinder to confirm structural uniqueness .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications:

- Skin/Eye Protection : Use gloves and goggles due to irritant properties (H315, H319) .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (H335) .

- Emergency Measures : For spills, neutralize with appropriate absorbents and dispose of waste via hazardous waste protocols. Immediate rinsing with water is required for eye/skin exposure .

Q. How can researchers verify the novelty of a synthesized this compound derivative using chemical databases?

- Methodological Answer :

Search SciFinder or Reaxys using the compound’s SMILES or InChIKey to check existing entries.

Compare melting points, spectral data (e.g., -NMR, -NMR), and synthetic routes with literature .

If discrepancies arise, conduct additional characterization (e.g., X-ray crystallography) to confirm structural uniqueness .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical purity in multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- Catalyst Selection : Use chiral catalysts (e.g., enantioselective organocatalysts) to enhance stereochemical control, as demonstrated in the synthesis of alvimopan precursors .

- Temperature/Reagent Optimization : For ketone reduction steps, evaluate NaBH vs. LiAlH under varying temperatures (0°C to reflux) to minimize byproducts .

- Purification : Employ column chromatography with gradient elution or recrystallization to isolate high-purity intermediates .

Q. What analytical methods are most effective for detecting impurities in this compound samples intended for pharmacological studies?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mass spectrometry to identify trace impurities (e.g., unreacted starting materials or oxidation byproducts) .

- Validation : Compare retention times and fragmentation patterns with reference standards (e.g., EP impurity guidelines) .

- Quantification : Apply external calibration curves for impurities with concentrations ≥0.1% .

Q. How should researchers resolve discrepancies between computational predictions and experimental data for physicochemical properties of this compound derivatives?

- Methodological Answer :

- Triangulation : Validate computational models (e.g., DFT calculations for logP or pKa) with experimental data from multiple techniques (e.g., potentiometric titration, shake-flask method) .

- Error Analysis : Investigate solvent effects, tautomerism, or protonation states that may skew predictions .

- Collaboration : Consult crystallography or spectroscopy experts to reconcile structural ambiguities .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.